molecular formula C20H21ClFNO2S B3010400 (2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421456-25-8

(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B3010400
CAS No.: 1421456-25-8
M. Wt: 393.9
InChI Key: SLXMZWWLFUBYJS-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClFNO2S and its molecular weight is 393.9. The purity is usually 95%.
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Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, with the molecular formula C20H21ClFNO2S and a molecular weight of 393.9 g/mol, is a complex organic molecule that has garnered interest in various biological applications. This article aims to explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, along with a piperidine moiety linked to a thioether. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

A study on piperidine derivatives revealed that modifications on the piperidine ring can enhance antibacterial activity against various strains of bacteria. For instance, compounds with halogen substitutions demonstrated increased potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC against S. aureus (mg/mL)MIC against E. coli (mg/mL)
Compound A0.00390.025
Compound B0.0050.020
(2-Chloro-6-fluorophenyl)(...)TBDTBD

Case Study : In vitro tests on similar piperidine derivatives showed promising results in inhibiting bacterial growth, suggesting that the unique structural features of (2-Chloro-6-fluorophenyl)(...) may confer similar or enhanced antimicrobial properties.

Antifungal Activity

The compound's antifungal potential has also been investigated in relation to its structural analogs. Certain piperidine derivatives have shown effectiveness against Candida albicans, a common fungal pathogen . The structure-function relationship indicates that electron-withdrawing groups can significantly enhance antifungal activity.

CompoundActivity against C. albicansNotes
Compound AActiveHigh potency observed
Compound BInactiveNo significant effect
(2-Chloro-6-fluorophenyl)(...)TBDTBD

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzyme Activity : Similar compounds often target specific enzymes or receptors involved in bacterial cell wall synthesis or fungal metabolism.
  • Disruption of Membrane Integrity : Some studies suggest that piperidine derivatives may disrupt microbial membranes, leading to cell lysis.
  • Interaction with DNA/RNA : The ability to intercalate into nucleic acids could also play a role in its antimicrobial and anticancer activities.

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of related compounds, emphasizing the importance of structural modifications for enhancing bioactivity .

Table of Related Compounds and Their Activities

Compound NameAntibacterial ActivityAntifungal ActivityReference
N-acylpiperidine derivativeModerateHigh
Pyrrolidine derivativeHighModerate
Thiazole derivativeHighLow

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2S/c1-25-15-5-7-16(8-6-15)26-13-14-9-11-23(12-10-14)20(24)19-17(21)3-2-4-18(19)22/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXMZWWLFUBYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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